molecular formula C17H19NO5S B3136803 N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425616-18-8

N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B3136803
CAS No.: 425616-18-8
M. Wt: 349.4 g/mol
InChI Key: XHKZNQPUPAJKTR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a high-purity chemical compound offered for research and development purposes. It is supplied with the CAS Number 425616-18-8 and has a molecular formula of C17H19NO5S, corresponding to a molecular weight of 349.40 g/mol . This glycine derivative features a specific structural motif, incorporating a sulfonamide group and methoxy-substituted aromatic rings, which may be of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . The compound's structure, defined by the SMILES code COC1=C(N(S(=O)(C2=CC=C(C=C2)C)=O)CC(O)=O)C=C(C=C1)C, provides a versatile scaffold for further chemical modification . Researchers can explore its potential as a key synthetic intermediate or building block in developing new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)24(21,22)18(11-17(19)20)15-10-13(2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKZNQPUPAJKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, with the molecular formula C17H19NO5S, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a detailed overview of its biological activity, including research findings, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide structure linked to a glycine moiety, characterized by the presence of both methoxy and methyl groups on the aromatic ring. These functional groups play a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H19NO5S
Molecular Weight349.40 g/mol
CAS Number425616-18-8
PurityTypically >95%

Interaction with Neurotransmitter Receptors

Research indicates that this compound exhibits significant activity at glutamate and glycine receptors. Specifically, it interacts with metabotropic glutamate receptors (mGluRs), which are integral to synaptic transmission and plasticity in the central nervous system. Studies suggest that this compound may act as an antagonist at glycine receptors, potentially leading to decreased receptor activity, which could have implications for treating neurological disorders such as anxiety and depression .

The mechanism through which this compound exerts its effects involves modulation of neurotransmitter signaling pathways. By influencing glutamate and glycine receptor activity, it may alter synaptic plasticity and neurotransmission dynamics. This action positions it as a candidate for further exploration in therapeutic contexts related to neuropharmacology .

Case Studies and Experimental Data

  • Effect on Synaptic Transmission : In vitro studies have demonstrated that this compound can modulate synaptic responses in neuronal cultures, suggesting its potential role in enhancing or inhibiting synaptic transmission depending on receptor interactions .
  • Binding Affinity Studies : Comparative studies have shown that this compound exhibits varying binding affinities to different receptor subtypes, indicating its specificity and potential for selective therapeutic applications. For instance, its affinity for mGluRs was notably higher than for NMDA receptors in certain experimental setups .
  • Therapeutic Potential : Given its pharmacological profile, there is growing interest in exploring this compound's utility in treating conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has identified several structural analogs that demonstrate improved receptor binding or altered pharmacokinetic properties:

Compound VariationBiological Activity
Methylation at 4-positionIncreased binding affinity to mGluRs
Addition of halogen substituentsEnhanced selectivity for glycine receptors
Alteration of the sulfonamide groupModulation of anti-inflammatory properties

Scientific Research Applications

N-(2-Methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been investigated for several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent, potentially modulating pathways involved in inflammation and pain management.
  • Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.
  • Receptor Interaction : The compound's interaction with various receptors and enzymes has been studied, revealing potential therapeutic effects in conditions related to pain and inflammation. Techniques such as radiolabeled ligand binding assays are employed to assess these interactions.

Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug development. The following table summarizes its potential applications in medicinal chemistry:

Application AreaDescription
Pain ManagementPotential use in developing analgesics targeting pain pathways
Anti-inflammatory DrugsMay serve as a basis for new anti-inflammatory medications
Neurological DisordersPossible applications in treating conditions like depression or anxiety

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including the introduction of the sulfonyl group and subsequent modifications to the glycine backbone. The compound exhibits notable reactivity due to its functional groups, allowing for various chemical transformations:

Reaction TypeReagentsMajor Products
OxidationPotassium permanganateSulfone derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionThionyl chlorideHalogenated derivatives

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Inflammation Models : In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines when treated with this compound, indicating its potential as an anti-inflammatory agent.
  • Neuropharmacology : Animal models have shown that administration of the compound can alter pain perception, suggesting a role in modulating pain pathways.
  • Cancer Research : Similar compounds have been studied for their antitumor properties, indicating a pathway for further exploration of this compound in oncology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Sulfonyl Group Aromatic Substituents Molecular Weight* Key Properties/Applications
Target Compound 4-Methylphenyl 2-Methoxy-5-methylphenyl ~377.4 g/mol Research chemical, synthetic intermediate
N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide 2,4,6-Trimethylphenyl Bromo, morpholinyl, pyrimidinyl ~660.5 g/mol Pharmaceutical candidate (kinase inhibition)
N-Ethyl Perfluorooctanesulfonamidoacetic Acid Heptadecafluorooctyl Ethyl ~571.3 g/mol Surfactant, persistent environmental pollutant
N-Acetyl-4-(Benzenesulfonam) Phenyl Acetylated benzene ring ~259.3 g/mol Model compound for crystallography studies

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s methoxy and methyl groups enhance solubility in polar organic solvents compared to fully fluorinated analogs (e.g., perfluorooctanesulfonamides in –4), which exhibit extreme lipophilicity and environmental persistence .

Synthetic Methodology :

  • The target compound is likely synthesized via sulfonylation of glycine using 4-methylphenyl sulfonyl chloride, analogous to the method described for N-acetyl-4-(benzenesulfonam) (), where pH control (8–9) is critical to suppress hydrolysis .

Research Findings and Implications

Physicochemical and Environmental Behavior

  • Solubility: Methoxy groups in the target compound may improve solubility in ethanol or acetone compared to non-polar trimethylphenyl derivatives () .

Crystallographic and Structural Analysis

    Q & A

    Q. What are the recommended synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in laboratory settings?

    Methodological Answer: The synthesis typically involves a two-step process:

    Sulfonylation : React glycine or its ester derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide intermediate.

    N-Alkylation : Introduce the 2-methoxy-5-methylphenyl group via alkylation or coupling reactions. For example, methyl ester analogs of similar sulfonamide-glycine derivatives have been synthesized via nucleophilic substitution or Mitsunobu reactions .
    Key Considerations : Optimize reaction stoichiometry and temperature to minimize by-products. Use TLC or HPLC to monitor reaction progress.

    Q. What spectroscopic techniques are essential for characterizing this compound?

    Methodological Answer:

    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass analysis (e.g., Q-TOF instruments) .
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve aromatic protons (2-methoxy-5-methylphenyl and 4-methylphenyl groups) and sulfonamide NH/CH2_2 signals. Deuterated DMSO or CDCl3_3 is recommended for solubility.
    • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carboxylic acid (C=O, ~1700 cm1^{-1}) functional groups.

    Q. How should researchers purify this compound to achieve high purity?

    Methodological Answer:

    • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
    • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor fractions via UV absorption at 254 nm.
    • Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

    Methodological Answer:

    • Crystal Growth : Use slow evaporation of saturated solutions in acetone or DMF.
    • Data Collection : Employ synchrotron radiation for high-resolution datasets.
    • Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., methoxy or methyl groups) . Structural analogs with similar sulfonyl groups have been resolved using this approach .

    Q. What methodologies effectively identify and quantify synthetic by-products or impurities in this compound?

    Methodological Answer:

    • HPLC-UV/HRMS : Use a C18 column (e.g., 150 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Gradient elution (5–95% acetonitrile over 20 min) resolves polar impurities.
    • Pharmacopeial Standards : Follow USP guidelines for impurity profiling, setting thresholds at ≤0.1% for individual impurities and ≤0.5% for total impurities .
    • Stress Testing : Expose the compound to heat (40–60°C), light, and acidic/basic conditions to simulate degradation pathways.

    Q. How can researchers assess the stability of this compound under varying experimental conditions?

    Methodological Answer:

    • Kinetic Studies : Conduct accelerated stability tests at elevated temperatures (e.g., 40°C, 75% RH) and analyze degradation products via LC-MS.
    • pH-Dependent Stability : Prepare buffer solutions (pH 1–13) and monitor hydrolysis over 24–72 hours. Sulfonamide bonds are typically stable in neutral conditions but may hydrolyze under extreme pH .
    • Light Sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation rates with protected controls.

    Q. What computational approaches predict the reactivity or binding properties of this compound?

    Methodological Answer:

    • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets).
    • MD Simulations : Analyze conformational stability in aqueous or lipid environments using GROMACS or AMBER.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
    Reactant of Route 2
    Reactant of Route 2
    N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.